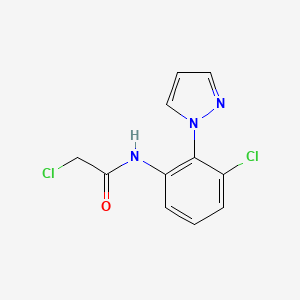
4-(2-chloroacetyl)-N,N-dimethylpiperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-chloroacetyl)-N,N-dimethylpiperazine-1-carboxamide, also known as CDPC, is a chemical compound that has been widely used in scientific research due to its unique properties. CDPC is a piperazine derivative that has been synthesized through various methods, and its mechanism of action and biochemical effects have been extensively studied.
科学的研究の応用
4-(2-chloroacetyl)-N,N-dimethylpiperazine-1-carboxamide has been widely used in scientific research as a tool to study various biological processes. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. 4-(2-chloroacetyl)-N,N-dimethylpiperazine-1-carboxamide has also been used to study the effects of acetylcholine on the contraction of smooth muscle, and its role in the regulation of blood pressure.
作用機序
4-(2-chloroacetyl)-N,N-dimethylpiperazine-1-carboxamide acts as an acetylcholinesterase inhibitor by irreversibly binding to the active site of the enzyme. This results in the accumulation of acetylcholine in the synaptic cleft, leading to an increase in cholinergic activity. 4-(2-chloroacetyl)-N,N-dimethylpiperazine-1-carboxamide has also been shown to bind to muscarinic receptors, which are involved in the regulation of smooth muscle contraction and the secretion of glands.
Biochemical and Physiological Effects:
4-(2-chloroacetyl)-N,N-dimethylpiperazine-1-carboxamide has been shown to have a range of biochemical and physiological effects, including the inhibition of acetylcholinesterase activity, the enhancement of cholinergic activity, and the modulation of muscarinic receptor activity. 4-(2-chloroacetyl)-N,N-dimethylpiperazine-1-carboxamide has also been shown to have vasodilatory effects, which may be due to its ability to modulate the activity of smooth muscle cells.
実験室実験の利点と制限
4-(2-chloroacetyl)-N,N-dimethylpiperazine-1-carboxamide has several advantages for use in lab experiments, including its ability to irreversibly inhibit acetylcholinesterase activity, its ability to enhance cholinergic activity, and its vasodilatory effects. However, 4-(2-chloroacetyl)-N,N-dimethylpiperazine-1-carboxamide also has some limitations, including its potential toxicity and the need for careful handling and disposal.
将来の方向性
There are several future directions for the study of 4-(2-chloroacetyl)-N,N-dimethylpiperazine-1-carboxamide, including the development of new synthetic methods to improve yield and purity, the investigation of its potential as a therapeutic agent for the treatment of diseases such as Alzheimer's disease, and the exploration of its effects on other biological systems, such as the immune system and the cardiovascular system. Additionally, the development of new 4-(2-chloroacetyl)-N,N-dimethylpiperazine-1-carboxamide derivatives with improved pharmacological properties may lead to new treatments for a range of diseases.
合成法
4-(2-chloroacetyl)-N,N-dimethylpiperazine-1-carboxamide can be synthesized through various methods, including the reaction of 2-chloroacetyl chloride with N,N-dimethylpiperazine in the presence of a base, or the reaction of 2-chloroacetyl isocyanate with N,N-dimethylpiperazine. The purity and yield of 4-(2-chloroacetyl)-N,N-dimethylpiperazine-1-carboxamide can be improved through recrystallization and chromatography techniques.
特性
IUPAC Name |
4-(2-chloroacetyl)-N,N-dimethylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClN3O2/c1-11(2)9(15)13-5-3-12(4-6-13)8(14)7-10/h3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPDEOIALNTHIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCN(CC1)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chloroacetyl)-N,N-dimethylpiperazine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]aniline](/img/structure/B7575071.png)
![N-[(1-ethyl-4-fluorobenzimidazol-2-yl)methyl]aniline](/img/structure/B7575080.png)

![3-[Cyclopropyl(pyridin-4-ylmethyl)amino]propanoic acid](/img/structure/B7575086.png)
![2-chloro-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B7575091.png)

![4-[(4-Propan-2-ylbenzoyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7575112.png)
![1-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazol-3-amine](/img/structure/B7575114.png)
![N-methyl-4-(methylamino)-N-[2-(methylamino)-2-oxoethyl]butanamide](/img/structure/B7575122.png)
![3-[Cyclopropyl-(4-methoxybenzoyl)amino]propanoic acid](/img/structure/B7575130.png)

![(E)-3-[4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7575147.png)
![N-[2-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)ethyl]aniline](/img/structure/B7575151.png)